

# 4-Aminophenylboronic Acid: A Versatile Building Block in Drug Discovery

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## Compound of Interest

Compound Name: 4-Aminophenylboronic acid

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Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

## Introduction

**4-Aminophenylboronic acid** (4-APB) and its derivatives have emerged as crucial building blocks in modern medicinal chemistry. Their unique chemical properties, particularly the presence of a reactive boronic acid moiety and a versatile amino group, make them invaluable for the synthesis of a diverse range of biologically active compounds. This document provides detailed application notes and experimental protocols for the use of 4-APB in drug discovery, with a focus on its application in the development of enzyme inhibitors and anti-angiogenic agents.

The boronic acid group can form reversible covalent bonds with diols, a feature exploited in the design of sensors and targeted drug delivery systems.<sup>[1]</sup> The amino group serves as a convenient handle for further chemical modifications, allowing for the construction of complex molecular architectures through reactions like Suzuki-Miyaura cross-coupling.<sup>[2][3]</sup> The pinacol ester of 4-APB is often preferred in synthesis due to its enhanced stability and solubility.<sup>[2]</sup>

## Applications in Drug Discovery

**4-Aminophenylboronic acid** is a key precursor for the synthesis of various therapeutic agents, most notably tyrosine kinase inhibitors and compounds with anti-angiogenic properties.

## Tyrosine Kinase Inhibitors

Tyrosine kinases are a class of enzymes that play a critical role in cellular signaling pathways regulating cell growth, proliferation, and differentiation.<sup>[4]</sup> Dysregulation of tyrosine kinase activity is a hallmark of many cancers, making them a prime target for drug development.<sup>[4]</sup> 4-APB can be incorporated into various heterocyclic scaffolds, such as quinazolines and pyrrolo[2,3-d]pyrimidines, which are known to be effective tyrosine kinase inhibitors.<sup>[1][5]</sup> These compounds often target receptors like the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR).<sup>[5][6]</sup>

Table 1: Examples of Tyrosine Kinase Inhibitors with Potential Structural Relation to 4-APB Derivatives

Compound Class	Target Kinase(s)	Reported IC <sub>50</sub> Values	Reference(s)
4-(Phenylamino)quinazolines	EGFR	0.029 nM - 9.0 nM	<sup>[5][7]</sup>
4-Aminopyrazolopyrimidines	LCK, Fyn, RET	3 nM - 6 nM	<sup>[8]</sup>
Bis( <sup>[9][10]</sup> triazolo[4,3-a:3',4'-c]quinoxalines	VEGFR-2	3.7 nM - 11.8 nM	<sup>[6]</sup>
4-(Arylaminomethyl)benzamides	EGFR, HER-4, KDR	Inhibition of 91-92% at 10 nM	<sup>[11]</sup>

Note: The IC<sub>50</sub> values presented are for representative compounds within the specified class and may not be direct derivatives of **4-aminophenylboronic acid**, but illustrate the potency achievable with related structural motifs.

## Anti-Angiogenesis Agents

Angiogenesis, the formation of new blood vessels, is a crucial process for tumor growth and metastasis.[12] Inhibiting angiogenesis is a key strategy in cancer therapy.[13] Compounds derived from 4-APB have shown potential as anti-angiogenic agents, primarily through the inhibition of VEGFR signaling pathways, which are critical for endothelial cell proliferation and migration.[6]

Table 2: Anti-Angiogenic and Anti-Proliferative Activity of Compounds Potentially Synthesized Using 4-APB Building Blocks

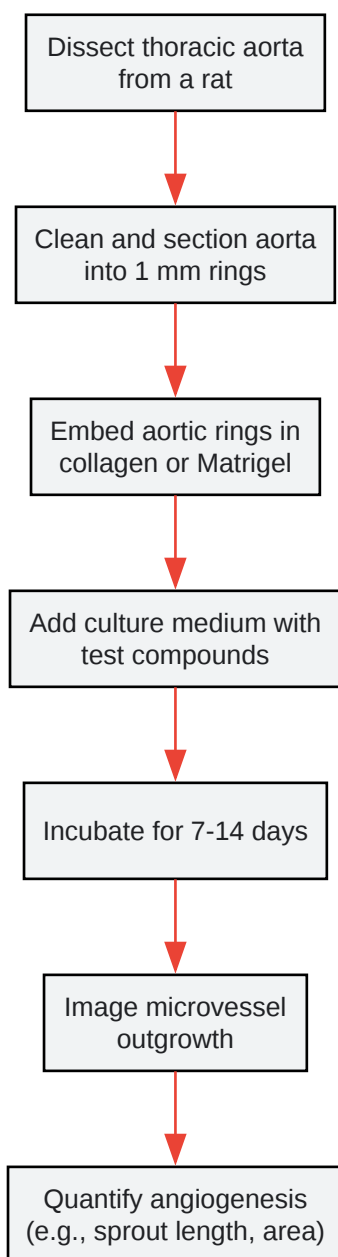
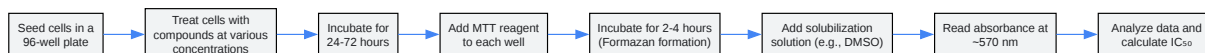
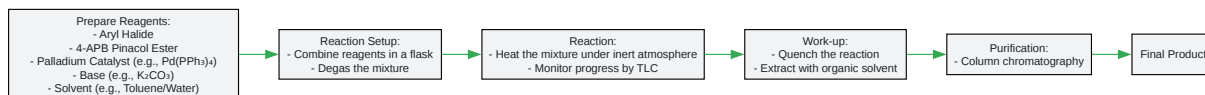
Compound/Assay	Target/Cell Line	Reported IC <sub>50</sub> Values/Effect	Reference(s)
Pyridone-embedded Cortistatin A analogs	HUVECs	0.001 $\mu$ M	[14]
c(RGDyK) Peptide Conjugates	HUVECs, HeLa, K562, MDA-MB231, MCF7	Low micromolar IC <sub>50</sub> values	[15][16][17]
Rat Aortic Ring Assay	Microvessel Outgrowth	Inhibition of sprouting	[1][12][18][19]
Carbothioamide derivative	HUVECs, A549 lung cancer cells	76.3 $\mu$ g/mL (HUVECs), 45.5 $\mu$ g/mL (A549)	[20]

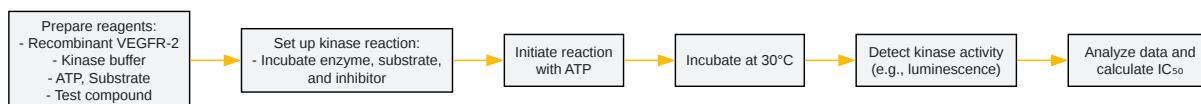
## Experimental Protocols

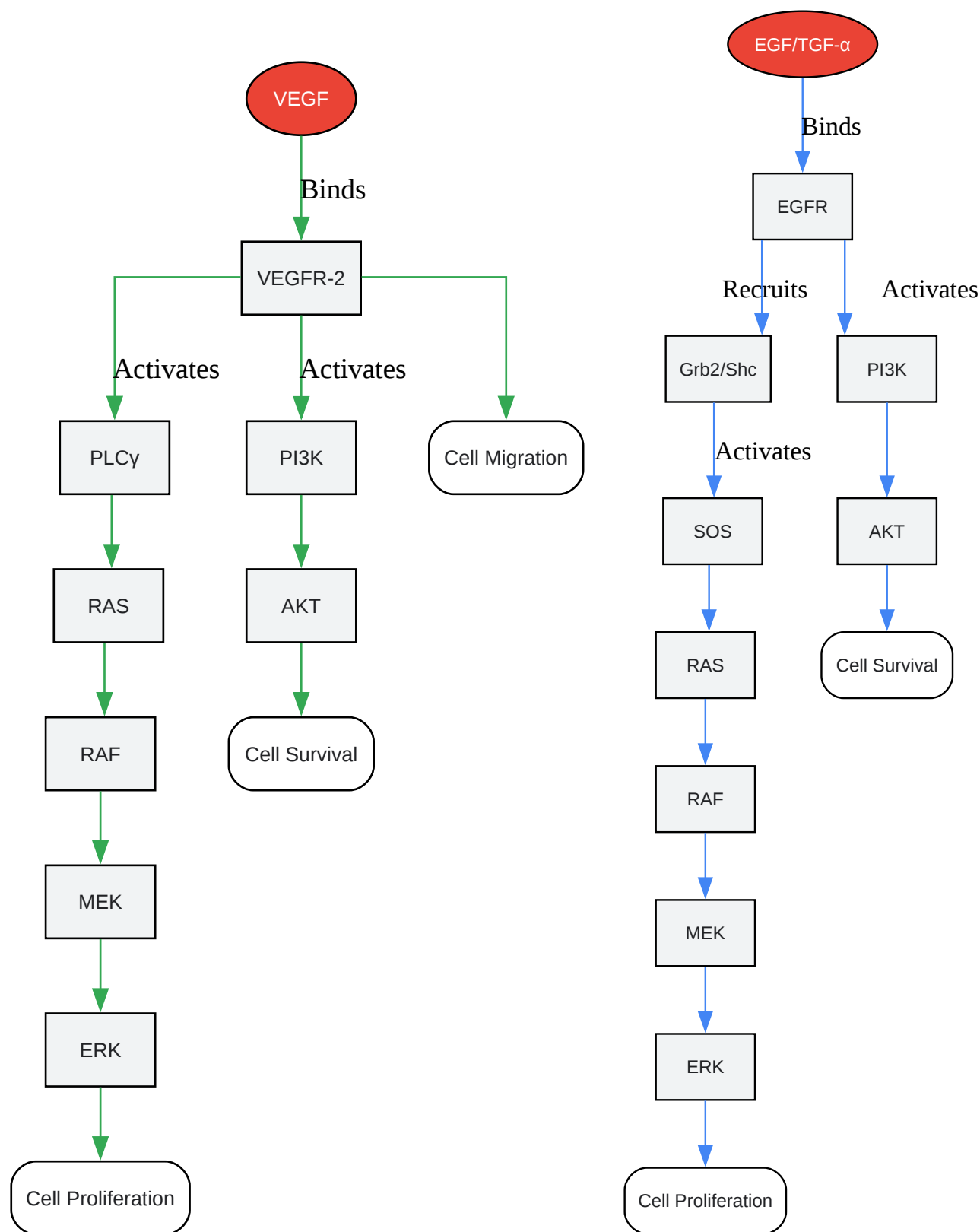
### Synthesis: Suzuki-Miyaura Cross-Coupling

This protocol describes a general procedure for the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a fundamental method for creating carbon-carbon bonds and synthesizing biaryl compounds, which are common motifs in drug candidates.[3][21]

#### Workflow for Suzuki-Miyaura Coupling







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